molecular formula C17H20N2O B12545596 3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- CAS No. 143570-62-1

3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)-

Cat. No.: B12545596
CAS No.: 143570-62-1
M. Wt: 268.35 g/mol
InChI Key: SCYDNBUOCDCYSX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- is a chemical compound that belongs to the class of pyridinecarboxamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- typically involves the reaction of pyridinecarboxylic acid with appropriate amines under specific conditions. Common reagents used in the synthesis may include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions could convert the amide group to an amine.

    Substitution: The aromatic ring in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with

Properties

CAS No.

143570-62-1

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-benzyl-N-tert-butylpyridine-3-carboxamide

InChI

InChI=1S/C17H20N2O/c1-17(2,3)19(13-14-8-5-4-6-9-14)16(20)15-10-7-11-18-12-15/h4-12H,13H2,1-3H3

InChI Key

SCYDNBUOCDCYSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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